9H-anthracen-9-ide;chlorozinc(1+)
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Overview
Description
9H-anthracen-9-ide;chlorozinc(1+): is a chemical compound with the molecular formula C14H9ClZn . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains a zinc ion coordinated with a chloride ion and an anthracenide ligand
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-anthracen-9-ide;chlorozinc(1+) typically involves the reaction of anthracene with a zinc chloride solution under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as follows:
[ \text{Anthracene} + \text{ZnCl}_2 \rightarrow \text{9H-anthracen-9-ide;chlorozinc(1+)} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality 9H-anthracen-9-ide;chlorozinc(1+) .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where the chloride ion or the anthracenide ligand is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene-9-carboxylic acid, while reduction may produce anthracene-9-methanol .
Scientific Research Applications
Chemistry:
Organic Light Emitting Diodes (OLEDs): The compound is used in the development of blue-emitting materials for OLEDs.
Fluorescent Probes: It serves as a fluorescent probe in various chemical analyses.
Biology:
Biological Imaging: The compound’s fluorescent properties make it useful in biological imaging techniques.
Medicine:
Industry:
Photon Upconversion: The compound is used in triplet–triplet annihilation photon upconversion systems.
Mechanism of Action
The mechanism of action of 9H-anthracen-9-ide;chlorozinc(1+) involves its interaction with molecular targets through its anthracenide ligand and zinc ion. The compound can participate in electron transfer reactions, leading to various chemical transformations. The zinc ion plays a crucial role in stabilizing the compound and facilitating its reactivity .
Comparison with Similar Compounds
Anthracene: A parent compound with similar structural features but lacking the zinc and chloride components.
9,10-Dimethylanthracene: A derivative with methyl groups at the 9 and 10 positions, used in similar applications.
Uniqueness: 9H-anthracen-9-ide;chlorozinc(1+) is unique due to the presence of the zinc ion, which imparts distinct chemical properties and reactivity compared to other anthracene derivatives .
Properties
CAS No. |
151256-87-0 |
---|---|
Molecular Formula |
C14H9ClZn |
Molecular Weight |
278.1 g/mol |
IUPAC Name |
9H-anthracen-9-ide;chlorozinc(1+) |
InChI |
InChI=1S/C14H9.ClH.Zn/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;;/h1-9H;1H;/q-1;;+2/p-1 |
InChI Key |
WLCMASNDCFPTEK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2[C-]=C3C=CC=CC3=CC2=C1.Cl[Zn+] |
Origin of Product |
United States |
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